molecular formula C8H9N5 B13740642 5-Benzylaminotetrazole CAS No. 14832-58-7

5-Benzylaminotetrazole

Cat. No.: B13740642
CAS No.: 14832-58-7
M. Wt: 175.19 g/mol
InChI Key: XONYMCKGFMQQFX-UHFFFAOYSA-N
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Description

5-Benzylaminotetrazole is an organic compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzylaminotetrazole typically involves the reaction of 5-aminotetrazole with benzaldehyde in the presence of a base such as triethylamine. The reaction is carried out in absolute methanol at a temperature of around 50°C. After the initial reaction, the mixture is cooled to room temperature and hydrogenated over palladium on carbon at 500 psi of hydrogen for 18 hours. The product is then isolated by filtration and purification .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain high yields of the compound.

Chemical Reactions Analysis

Types of Reactions: 5-Benzylaminotetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Sodium hypobromite (NaOBr) in aqueous sodium hydroxide (NaOH) solution.

    Substitution: Various alkylating agents and nucleophiles can be used depending on the desired substitution.

Major Products:

    Oxidation: Benzyl isocyanide.

    Substitution: Depending on the substituent introduced, various benzyl-substituted tetrazoles can be formed.

Mechanism of Action

The mechanism of action of 5-Benzylaminotetrazole and its derivatives involves interactions with various molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with biological receptors and enzymes. This interaction can lead to various biological effects, including inhibition of specific enzymes and modulation of receptor activity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the benzyl group, which imparts specific chemical and biological properties

Properties

CAS No.

14832-58-7

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

IUPAC Name

N-benzyl-2H-tetrazol-5-amine

InChI

InChI=1S/C8H9N5/c1-2-4-7(5-3-1)6-9-8-10-12-13-11-8/h1-5H,6H2,(H2,9,10,11,12,13)

InChI Key

XONYMCKGFMQQFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NNN=N2

Origin of Product

United States

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